molecular formula C14H19N3O3 B14008418 Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate CAS No. 34153-38-3

Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate

Cat. No.: B14008418
CAS No.: 34153-38-3
M. Wt: 277.32 g/mol
InChI Key: KBEBCJGEOYKREV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a diazenyl group attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate typically involves the reaction of 4-aminophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-aminophenoxy)acetate. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with pyrrolidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is unique due to the combination of its diazenyl and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

34153-38-3

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

ethyl 2-[4-(pyrrolidin-1-yldiazenyl)phenoxy]acetate

InChI

InChI=1S/C14H19N3O3/c1-2-19-14(18)11-20-13-7-5-12(6-8-13)15-16-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3

InChI Key

KBEBCJGEOYKREV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N=NN2CCCC2

Origin of Product

United States

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